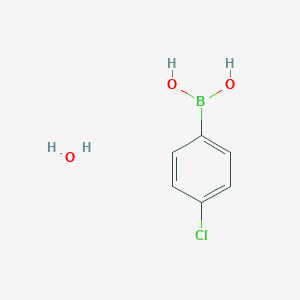

(4-Chlorophenyl)boronic acid hydrate

Description

Historical Development of Boronic Acid Research

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. bldpharm.combldpharm.com Despite this early discovery and the synthesis of the first organoboron compound in the early 20th century, the field remained relatively niche for many decades. smolecule.com

A significant turning point occurred in the 1950s and 1960s through the pioneering work of Herbert C. Brown. smolecule.com His exploration of organoboranes and the serendipitous discovery of the hydroboration reaction provided a straightforward and accessible route to a wide range of organoboron compounds. smolecule.comnih.gov This foundational work transformed organoboron compounds from "peculiar and rather neglected" substances into a premier class of synthetic intermediates. bldpharm.com

In the last two decades, research into boronic acids has surged, expanding into materials science and drug discovery. sigmaaldrich.com The development of landmark reactions such as the Suzuki-Miyaura coupling, Chan-Lam coupling, and Petasis reaction has solidified their importance. nih.gov This ascent is highlighted by the commercialization of boronic acid-containing drugs, which confirms the critical role of these compounds in medicinal chemistry. bldpharm.com

Fundamental Principles of Organoboron Reactivity

The utility of arylboronic acids stems from the distinct properties of the carbon-boron (C-B) bond and the boron atom itself.

The Carbon-Boron Bond and Lewis Acidity : The C-B bond possesses low polarity. fishersci.com The boron atom in a boronic acid has a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid. bldpharm.comfishersci.com This Lewis acidity is central to its reactivity. While the pKa of a typical boronic acid is around 9, they can form tetrahedral boronate complexes with a lower pKa of approximately 7. bldpharm.com

Boronate Ester Formation : A hallmark of boronic acid reactivity is their ability to form reversible covalent bonds with diols and other molecules containing vicinal Lewis base donors like alcohols and amines. bldpharm.comambeed.com This rapid and reversible reaction, which is sensitive to pH, yields cyclic boronate esters. ambeed.com

Transmetalation and Cross-Coupling Reactions : A key principle in the application of arylboronic acids is the transmetalation of their aryl group to a transition metal catalyst, most notably palladium. bldpharm.combiosynth.com This process is the mechanistic cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming new carbon-carbon bonds. smolecule.comsigmaaldrich.com The reaction is typically conducted in the presence of a base, which activates the boronic acid by converting it to a more nucleophilic "ate" complex, thereby facilitating transmetalation. chemicalbook.com

Competing Reactions : The desired reactivity of boronic acids can be compromised by side reactions. Protodeboronation is a significant decomposition pathway where the C-B bond is cleaved by a proton source, such as water, replacing the boronic acid functionality with a hydrogen atom. biosynth.com Additionally, the C-B bond is susceptible to oxidation , a reaction that can be harnessed synthetically to convert arylboronic acids into phenols using reagents like hydrogen peroxide. fishersci.comambeed.com

Significance of (4-Chlorophenyl)boronic acid hydrate (B1144303) in Modern Chemical Synthesis

(4-Chlorophenyl)boronic acid hydrate is a white to off-white crystalline powder that has emerged as a particularly valuable building block in synthetic chemistry. sigmaaldrich.com Its stability and reliable reactivity make it a frequently used intermediate in organic synthesis, medicinal chemistry, and materials science. sigmaaldrich.com

Its primary significance lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. sigmaaldrich.com This application allows for the efficient construction of 1,4-disubstituted benzene (B151609) derivatives, which are common motifs in many functional molecules. sigmaaldrich.com

In the pharmaceutical arena, (4-Chlorophenyl)boronic acid is a key intermediate for synthesizing various drug molecules and bioactive compounds. sigmaaldrich.com Notably, it is used in the synthesis of Baclofen, a centrally acting muscle relaxant, and in the preparation of 4-hydroxycoumarin (B602359) derivatives that exhibit antioxidant and antitrypanosomal properties. sigmaaldrich.com Beyond cross-coupling, it can be oxidized to form 4-chlorophenol (B41353), further extending its synthetic utility. sigmaaldrich.com Recent research has also explored its use in co-crystallization experiments with active pharmaceutical ingredients such as aciclovir and theophylline (B1681296) to generate novel molecular complexes with potentially modified properties.

Data Tables

Table 1: Physicochemical Properties of (4-Chlorophenyl)boronic acid

| Property | Value | Reference(s) |

| CAS Number | 1679-18-1 | ambeed.com |

| Molecular Formula | C₆H₆BClO₂ | |

| Molecular Weight | 156.37 g/mol | |

| Appearance | White to off-white/beige crystalline powder | biosynth.com |

| Melting Point | 284-289 °C | fishersci.com |

| Boiling Point | 295.4 °C | |

| Flash Point | 132.4 °C | |

| Solubility | Slightly soluble in water; Soluble in dimethyl sulfoxide. |

Table 2: Key Reactions and Applications of this compound

| Reaction / Application | Description | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides/triflates to form C-C bonds and synthesize biaryl compounds. | sigmaaldrich.com |

| Pharmaceutical Intermediate | Used as a key building block in the synthesis of drugs like Baclofen and bioactive 4-hydroxycoumarin derivatives. | sigmaaldrich.com |

| Oxidation | Can be converted to 4-chlorophenol using oxidizing agents. | sigmaaldrich.com |

| Co-crystallization | Forms new molecular complexes with active pharmaceutical ingredients. | |

| Other Catalytic Reactions | Employed in various other metal-catalyzed reactions including direct arylation, cyclopalladation, and copper-mediated couplings. |

Properties

IUPAC Name |

(4-chlorophenyl)boronic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZUHJLUJPAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chlorophenyl Boronic Acid Hydrate

Recent Advances in Metal-Catalyzed Borylation Strategies

Transition metal catalysis has become a cornerstone for the synthesis of arylboronic acids, providing direct routes from readily available aryl halides. These methods often operate under milder conditions than traditional organometallic routes and tolerate a wider array of functional groups.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a revolutionary approach to forming carbon-boron bonds. This method allows for the synthesis of arylboronic esters from aryl halides or pseudohalides, which can then be hydrolyzed to the corresponding boronic acid. nih.gov Recent developments have focused on improving catalyst efficiency, expanding the substrate scope to include less reactive aryl chlorides, and utilizing more atom-economical boron sources. acs.org

Key advancements include the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, which can facilitate the borylation of aryl chlorides even at lower temperatures. nih.govresearchgate.net Furthermore, research has explored alternatives to the commonly used bis(pinacolato)diboron (B136004) (B₂pin₂). One notable alternative is tetrahydroxydiboron (B82485) (BBA or B₂(OH)₄), which allows for the direct synthesis of boronic acids, simplifying the process and improving atom economy. nih.govnih.gov Another approach involves tetrakis(dimethylamino)diboron, which serves as a precursor to other borylating agents and offers a more efficient pathway. nih.gov

Table 1: Palladium-Catalyzed Borylation for Arylboronic Acid Synthesis

| Catalyst System | Ligand | Boron Source | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | B₂pin₂ | Effective for aryl chlorides at room temperature. nih.govresearchgate.net |

| PdCl₂(dppf) | - | B₂pin₂ | A standard, reliable system for Miyaura borylation. |

| Pd(OAc)₂ | - | B₂(OH)₄ | Allows direct synthesis of boronic acids. nih.govnih.gov |

| Pd(OAc)₂ | Various | (Me₂N)₂B-B(NMe₂)₂ | Atom-economical precursor to other boron reagents. nih.gov |

| PdCl₂(CH₃CN)₂ | SPhos | Pinacol (B44631) borane | Efficient for a range of aryl halides with low catalyst loading. acs.org |

Iridium- and rhodium-catalyzed C-H borylation has emerged as a powerful strategy for the synthesis of arylboronic esters, offering a fundamentally different approach by directly functionalizing a C-H bond. siena.edu This method avoids the need for a pre-functionalized starting material like an aryl halide. For the synthesis of (4-Chlorophenyl)boronic acid, this would involve the direct borylation of chlorobenzene (B131634).

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, leading to borylation at the least hindered position. google.com In the case of chlorobenzene, this would favor the formation of the meta- and para-isomers. While this presents a challenge for selectively obtaining the para-product, the method is highly efficient and tolerant of numerous functional groups. google.com Rhodium catalysts, often featuring indenyl and N-heterocyclic carbene (NHC) ligands, have also been developed for the C-H borylation of arenes and show excellent activity. acs.orgnih.gov These methods represent the cutting edge of boronic acid synthesis, providing access to complex molecules through late-stage C-H functionalization. siena.edu

Table 2: Rhodium- and Iridium-Catalyzed C-H Borylation of Arenes

| Catalyst System | Ligand | Boron Source | Key Features |

|---|---|---|---|

| [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ / HBpin | Standard system for sterically-controlled C-H borylation. google.com |

| [Rh(Ind)(NHC)(COE)] | NHC (e.g., SIDipp) | B₂pin₂ | Efficient for arene borylation, superior to Cp analogues. acs.orgnih.gov |

| Ir(Bpin)₃(mesitylene) | - | B₂pin₂ | Highly active catalyst for alkane and arene borylation. nih.gov |

| [RhCp*(C₂H₄)₂] | - | B₂pin₂ | Effective for alkane C-H borylation. nih.gov |

Driven by the high cost of palladium, significant research has focused on developing borylation methods using more abundant and economical first-row transition metals like nickel. Nickel-catalyzed Miyaura borylation has been successfully developed for aryl and heteroaryl halides using tetrahydroxydiboron (BBA). nih.govnih.govorganic-chemistry.org

These nickel-based systems have proven to be highly effective, demonstrating wide functional group tolerance and, in some cases, operating efficiently at room temperature—a significant advantage over many palladium-catalyzed processes that require elevated temperatures. nih.govnih.gov An optimized system combines a nickel precursor like NiCl₂(dppp) with a phosphine ligand (e.g., PPh₃) and a base in an alcohol solvent. nih.govorganic-chemistry.org This methodology provides a cost-effective and practical alternative for the large-scale synthesis of arylboronic acids, including (4-Chlorophenyl)boronic acid. organic-chemistry.org

Table 3: Nickel-Catalyzed Borylation of Aryl Halides

| Catalyst System | Ligand | Boron Source | Key Features |

|---|---|---|---|

| NiCl₂(dppp) | PPh₃ | B₂(OH)₄ | Efficient, cost-effective borylation at room or elevated temperatures. nih.govorganic-chemistry.org |

| Ni/CeO₂ or Ni/Al₂O₃ | - | Secondary Phosphine Oxides | Heterogeneous, ligand-free system for P-arylation. researchgate.net |

| NiCl₂ | - | 4,4,6-Trimethyl-1,3,2-dioxaborinane | Effective for aryl iodides and bromides under mild conditions. researchgate.net |

Organometallic Precursor Strategies

The use of organometallic reagents, such as Grignard and organolithium compounds, is a classical and still widely used approach for synthesizing arylboronic acids. This strategy involves the formation of a highly reactive carbon-metal bond, followed by quenching with a boron electrophile.

The Grignard reagent pathway is a traditional and robust method for preparing (4-Chlorophenyl)boronic acid. The process begins with the formation of the Grignard reagent, 4-chlorophenylmagnesium chloride, from 1,4-dichlorobenzene (B42874) and magnesium metal. google.comwipo.int This step is often initiated with agents like dibromoethane.

Recent optimizations focus on improving cost-effectiveness and yield. For instance, using a mixed solvent system of toluene (B28343) and tetrahydrofuran (B95107) instead of pure THF can reduce costs. wipo.int The formed Grignard reagent is then reacted at very low temperatures (e.g., -70°C) with a trialkyl borate (B1201080), such as trimethyl borate or tributyl borate. google.com Subsequent acidic hydrolysis of the resulting boronate ester yields the final (4-Chlorophenyl)boronic acid hydrate (B1144303). This method is particularly suitable for industrial production due to its reliability and the use of relatively inexpensive starting materials. wipo.int

Table 4: Optimized Grignard Reagent Synthesis of (4-Chlorophenyl)boronic acid

| Starting Material | Reagents | Boron Source | Key Optimization |

|---|---|---|---|

| 1,4-Dichlorobenzene | Mg, Initiator | Trimethyl borate or Tributyl borate | Use of mixed toluene/THF solvent to reduce cost. wipo.int |

| 1,4-Dichlorobenzene | Mg | Trialkyl borates | Reaction at profound hypothermia (-70°C) followed by acidolysis. google.com |

The organolithium reagent method is another established route for boronic acid synthesis. google.comgoogle.com This pathway involves the generation of a highly nucleophilic 4-chlorophenyllithium species. This can be achieved either by direct lithiation or, more commonly, through a lithium-halogen exchange reaction, for example, by treating 1-bromo-4-chlorobenzene (B145707) with an alkyllithium reagent like n-butyllithium at low temperatures.

The resulting 4-chlorophenyllithium is then reacted with an electrophilic boron source, typically a trialkyl borate like trimethyl borate. google.com An acidic workup follows to hydrolyze the intermediate boronate ester to the desired (4-Chlorophenyl)boronic acid. While this method can provide high yields, it requires strictly anhydrous conditions and careful handling due to the highly reactive and often pyrophoric nature of organolithium reagents. google.com

Table 5: Organolithium Reagent Pathway to (4-Chlorophenyl)boronic acid

| Precursor | Lithiation Method | Boron Source | Key Considerations |

|---|---|---|---|

| 1-Bromo-4-chlorobenzene | Lithium-halogen exchange with n-BuLi | Trialkyl borate (e.g., B(OMe)₃) | Requires very low temperatures and anhydrous conditions. |

| 1,4-Dichlorobenzene | Direct lithiation with strong base (e.g., s-BuLi) | Trialkyl borate | Potential for competing reactions; requires careful control. |

Green Chemistry Principles in (4-Chlorophenyl)boronic acid hydrate Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, renewable feedstocks, and catalytic processes that minimize waste.

Aqueous Media and Solvent-Free Syntheses

The use of water as a solvent in chemical reactions is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents. Research has demonstrated the feasibility of synthesizing (4-Chlorophenyl)boronic acid in aqueous systems. One documented method involves a two-step process starting from 4-chloroaniline. The initial reaction is carried out in a mixture of methanol (B129727) and water, followed by a subsequent reaction with tetrahydroxydiboron in an aqueous methanol solution, achieving a notable yield of 79%. chemicalbook.com The work-up of this reaction involves adjusting the pH with hydrochloric acid and extraction with toluene, indicating that while the reaction medium is aqueous, organic solvents are still utilized in the purification process. chemicalbook.com

Furthermore, the purification of (4-Chlorophenyl)boronic acid itself can be effectively and sustainably achieved through recrystallization from water. orgsyn.org This process is crucial as commercially available boronic acids often contain boroxime, a cyclic anhydride (B1165640) trimer, which can negatively impact the yield of subsequent reactions. orgsyn.org Heating a suspension of the crude boronic acid in water to boiling, followed by filtration and cooling, allows for the isolation of the purified hydrated form. orgsyn.org

Some synthetic approaches, while not entirely solvent-free, aim to minimize the use of hazardous organic solvents. A patent describes a method using a mixed solvent system of toluene and tetrahydrofuran, which is presented as an improvement over using tetrahydrofuran alone. wipo.int Another patented method utilizes chlorobenzene as a starting material in a Friedel-Crafts reaction with boron trichloride (B1173362), which is described as an environmentally friendly route with a simple and practical operation. google.com

| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-chloroaniline | 1. Hydrogen chloride, Sodium nitrite2. Tetrahydroxydiboron | Methanol, Water | 0 - 5, then 20 | 0.5 h, then 1 h | 79 | chemicalbook.com |

| 1,4-Dichlorobenzene | Magnesium, Initiator, Tributyl borate | Butyl ether | -70 | 4 h | High Purity | google.com |

| Chlorobenzene | Boron trichloride, Catalyst (e.g., AlCl₃) | Chlorobenzene | 80 - 120 | 8 - 10 h | 79 | google.com |

Sustainable Catalysis in Boron Chemistry

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, recyclable, and highly efficient. In the context of boronic acid synthesis, this often involves replacing stoichiometric reagents with catalytic systems. While specific research detailing a wide array of sustainable catalysts exclusively for this compound is limited, the broader field of arylboronic acid synthesis provides relevant insights.

The synthesis of arylboronic acids, in general, has seen the application of various catalytic systems. For instance, palladium-catalyzed borylation reactions can be performed in water, a green solvent. These reactions often utilize specialized ligands to facilitate the catalytic cycle in the aqueous phase. The use of strong Lewis acids like aluminum trichloride or ferric trichloride as catalysts in the Friedel-Crafts synthesis of (4-Chlorophenyl)boronic acid has been reported. google.com While effective, the green credentials of these catalysts can be debated due to the generation of waste during work-up.

The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of sustainable catalysis research. Although specific examples for the direct synthesis of this compound using recyclable heterogeneous catalysts are not prominently documented in the reviewed literature, this remains an active area of research in the broader field of boron chemistry.

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis of boronic acids and their precursors is a promising development.

While a direct, detailed protocol for the continuous flow synthesis of this compound is not extensively published, compelling evidence for its feasibility comes from the successful continuous synthesis of its precursors. A notable example is the continuous flow synthesis of 4-chlorophenylhydrazine (B93024) salt from 4-chloroaniline. wipo.int This integrated process, encompassing diazotization, reduction, and salt formation, is completed within a total reaction time of 20 minutes or less. wipo.int This represents a significant reduction in reaction time and a substantial improvement in safety compared to conventional batch processes. wipo.int The continuous process also yields a high-purity product (≥99%) with a yield of up to 99.5% without the need for additional purification steps. wipo.int

The key advantages of this continuous flow approach are directly applicable to the synthesis of this compound, particularly in handling potentially hazardous intermediates and improving process control.

| Process | Starting Material | Key Features | Total Reaction Time | Yield (%) | Purity (%) | Reference |

| Continuous Flow Synthesis of Precursor | 4-chloroaniline | Integrated diazotization, reduction, and salt formation; Enhanced safety | ≤ 20 minutes | up to 99.5 | ≥ 99 | wipo.int |

The successful implementation of flow chemistry for a closely related compound strongly suggests that a continuous process for this compound could be developed, offering a safer, more efficient, and scalable manufacturing solution.

Mechanistic Investigations of 4 Chlorophenyl Boronic Acid Hydrate Reactivity

Lewis Acidity and Boronate Anion Formation

The reactivity of (4-Chlorophenyl)boronic acid hydrate (B1144303) is intrinsically linked to its Lewis acidic nature. The boron atom, with its vacant p-orbital, readily accepts electron density from Lewis bases, a fundamental step in its activation for subsequent reactions.

Influence of Electronic Structure on Acidity

The electronic properties of the aryl substituent significantly impact the Lewis acidity of the boronic acid. In (4-Chlorophenyl)boronic acid, the chlorine atom at the para position exerts an electron-withdrawing inductive effect, which is somewhat counteracted by its electron-donating resonance effect. This electronic push-and-pull influences the electron density at the boron center.

Computational and experimental studies have shown that the Lewis acidity of arylboronic acids can be tuned by substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally increase Lewis acidity by making the boron atom more electron-deficient and thus a better acceptor for a Lewis base like a hydroxide (B78521) ion. nih.gov This facilitates the formation of the corresponding boronate anion, ArB(OH)₃⁻, a key reactive species in many cross-coupling reactions. nih.govorganic-chemistry.org

The formation of the boronate anion from the boronic acid in the presence of a base is a critical equilibrium in Suzuki-Miyaura couplings. organic-chemistry.org The enhanced polarization of the organic ligand upon boronate formation facilitates the crucial transmetalation step. organic-chemistry.org

Role of Hydration State in Reactivity Profiles

(4-Chlorophenyl)boronic acid is often supplied as a hydrate, meaning it exists with associated water molecules. bldpharm.comambeed.com This hydration state is not merely a passive feature but can actively participate in the reaction mechanism. Water can play a beneficial role in Suzuki-Miyaura reactions by aiding in the formation of the active arylboronic acid species from inactive boroxine (B1236090) anhydrides, which can form upon dehydration. researchgate.netorgsyn.org

The presence of water is often advantageous, helping to generate the nucleophilic species from the base and promoting the formation of active catalytic intermediates. researchgate.net However, the amount of water can also be a critical parameter, with studies showing that reducing the proportion of the aqueous phase in biphasic systems can increase the reaction rate. nih.gov The equilibrium between the boronic acid, its dehydrated form (boroxine), and the hydrated boronate anion is a dynamic process influenced by solvent, temperature, and the presence of base. researchgate.netorgsyn.org

Detailed Mechanistic Pathways in Cross-Coupling Reactions

(4-Chlorophenyl)boronic acid is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. libretexts.orgwwjmrd.com The catalytic cycle of this reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Transmetalation Kinetics and Thermodynamics

Transmetalation is the step where the organic group from the boron atom is transferred to the palladium center. rsc.org This step is often considered the rate-determining step in the catalytic cycle and is highly dependent on the reaction conditions, especially the base and the solvent. rsc.orgresearchgate.net

Two primary pathways for transmetalation are generally considered:

The Boronate Pathway (Path A): The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate anion, [ArB(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex [LₙPd(Ar')X]. nih.gov

The Oxo-Palladium Pathway (Path B): The arylpalladium(II) halide complex first undergoes ligand exchange with the base to form an arylpalladium(II) hydroxide complex [LₙPd(Ar')OH]. This intermediate then reacts with the neutral boronic acid. nih.gov

Recent studies suggest that the dominant pathway can be influenced by factors such as the presence of phase-transfer catalysts, which can shift the equilibrium towards the boronate pathway by increasing the organic phase concentration of hydroxides. nih.gov The kinetics of transmetalation are complex, with the rate being influenced by the concentrations of the palladium complex, the boronic acid/boronate, and the base. nih.gov

Table 1: Key Factors Influencing Transmetalation in Suzuki-Miyaura Coupling

| Factor | Influence on Transmetalation |

|---|---|

| Base | Activates the boronic acid to form the more nucleophilic boronate anion. organic-chemistry.org |

| Solvent | Affects the solubility of reagents and the speciation of the boronic acid and palladium complexes. nih.gov |

| Ligands | Sterically hindered and electron-rich ligands on the palladium center can influence the rate of transmetalation. rsc.org |

| Phase-Transfer Catalyst | Can shift the transmetalation pathway by altering the concentration of reactive species in the organic phase. nih.gov |

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar'-X) to a low-valent palladium(0) complex. libretexts.orgwwjmrd.com This step involves the palladium center inserting itself into the carbon-halogen bond, leading to the formation of a palladium(II) species, [Ar'Pd(L)₂X]. wwjmrd.com The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. libretexts.orgrsc.org For aryl chlorides, which are often challenging substrates, the use of electron-rich and sterically hindered phosphine (B1218219) ligands on the palladium catalyst is crucial to facilitate this step. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond of the biaryl product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org Reductive elimination is generally favored from complexes with bulky, electron-donating ligands, which can destabilize the palladium(II) intermediate and promote the formation of the C-C bond. rsc.org The stereochemistry of the coupling partners is typically retained during this step. libretexts.org

Ligand Effects on Catalytic Cycles

The choice of ligand coordinated to the palladium center is paramount in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. nih.govnih.gov Ligands influence the catalytic cycle in several ways:

Stabilization of the Catalyst: Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive bulk metal. marquette.edu

Modulation of Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition, particularly with less reactive aryl chlorides. rsc.orgnih.gov

The development of sophisticated phosphine ligands, such as those from the Buchwald and Fu groups, has significantly expanded the scope of the Suzuki-Miyaura reaction, enabling the coupling of challenging substrates like (4-Chlorophenyl)boronic acid with a wide range of partners under milder conditions. rsc.org

Table 2: Common Ligand Classes and Their Effects in Suzuki-Miyaura Coupling

| Ligand Class | Example | Key Effects |

|---|---|---|

| Trialkylphosphines | P(t-Bu)₃ | Electron-rich and sterically demanding; highly effective for coupling aryl chlorides. rsc.org |

| Dialkylbiarylphosphines | SPhos, XPhos | Provide a balance of steric bulk and electron-donating properties, leading to high catalytic activity for a broad range of substrates. rsc.org |

| Ferrocenylphosphines | dppf | Bidentate ligand that forms stable complexes, often used for robust catalytic systems. rsc.org |

Mechanisms of Non-Cross-Coupling Reactions Involving (4-Chlorophenyl)boronic acid hydrate

This compound is a versatile reagent that participates in a variety of chemical transformations beyond the well-known Suzuki-Miyaura cross-coupling reactions. Its reactivity is governed by the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and engage in several non-cross-coupling mechanistic pathways. These pathways are crucial for applications such as catalysis, sensing, and dynamic covalent chemistry.

Electrophilic and Nucleophilic Activations

Arylboronic acids, including (4-chlorophenyl)boronic acid, can function as catalysts to activate functional groups, particularly hydroxyl groups, toward both electrophilic and nucleophilic reactions. nih.gov This dual catalytic role circumvents the need for stoichiometric activation of substrates, promoting atom economy. acs.org

Electrophilic Activation:

In the electrophilic activation mode, the boronic acid interacts with a hydroxyl group, such as in an alcohol, to facilitate its departure as a leaving group. This process typically proceeds through the formation of a boronate ester intermediate. The activation can lead to the generation of a carbocationic species, which is then susceptible to attack by a nucleophile. nih.govacs.org For instance, arylboronic acids catalyze the dehydrative Friedel-Crafts alkylation by activating benzylic alcohols. nih.gov The mechanism is thought to involve either a Brønsted acid or a hydrogen-bond activation mode, rather than direct Lewis acid or covalent catalysis. nih.gov The boronic acid facilitates the partial or complete ionization of the C-OH bond, generating a reactive electrophile that can then engage in C-C bond formation with various nucleophiles. nih.gov

Nucleophilic Activation:

While organoboronic acids possess relatively low intrinsic nucleophilicity, their reactivity can be enhanced through several activation strategies. rsc.org One approach involves the formation of a more nucleophilic "ate" complex. The addition of a Lewis base to the boronic acid results in a tetracoordinate boronate species, which is significantly more nucleophilic than the neutral, trigonal boronic acid. This principle is exploited in the Petasis reaction, which involves the addition of organoboronic acids to imines. rsc.org

Furthermore, the nucleophilicity of boronic acid derivatives can be tuned. For example, potassium trifluoroborate salts are more nucleophilic than the corresponding pinacol (B44631) esters. rsc.org In some cases, arylboronic acids can act as pure nucleophiles in transition-metal-free stereospecific substitution reactions. For this to occur, a nearby functional group, such as an amide, may be crucial to bridge the reactants and promote the reaction. researchgate.net Another method involves transmetalation with a copper(I) fluoride (B91410) complex, which generates a more potent aryl copper nucleophile for reactions like the enantioselective arylation of aldehydes. nih.gov

| Activation Mode | Mechanism | Mediator/Catalyst | Resulting Species | Example Reaction |

|---|---|---|---|---|

| Electrophilic | Activation of alcohols via partial or complete C-OH bond ionization. nih.gov | Arylboronic acid | Carbocation intermediate nih.gov | Dehydrative Friedel-Crafts Alkylation nih.govacs.org |

| Nucleophilic | Formation of a tetracoordinate "ate" complex. rsc.org | Lewis Base | Boronate species | Petasis Reaction rsc.orgwikipedia.org |

| Nucleophilic | Transmetalation to a more active metal. nih.gov | Cu(I)F complex | Aryl copper species nih.gov | Enantioselective arylation of aldehydes nih.gov |

Condensation Reaction Mechanisms

A cornerstone of the non-cross-coupling reactivity of (4-chlorophenyl)boronic acid is its ability to undergo reversible condensation reactions with diols and other polyols to form cyclic boronate esters. acs.orgwiley-vch.de This dynamic covalent chemistry is fundamental to its use in sensors, self-healing materials, and drug delivery systems. rsc.org

Computational studies on the esterification of boric acid suggest a mechanism where both the trigonal boric acid and its tetrahedral conjugate base (borate) participate in the rate-determining transition state. rsc.org This "borate-assisted" esterification pathway helps to explain the relatively low activation energies observed experimentally, particularly at neutral or mildly basic pH. rsc.org The process can be described in the following general steps:

Activation: At neutral to basic pH, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form, B(OH)₄⁻ (in the case of boric acid) or ArB(OH)₃⁻. rsc.org

Association: The diol associates with the boron center. A proposed mechanism involves the borate (B1201080) anion assisting in the removal of a proton from one of the diol's hydroxyl groups. rsc.org

Substitution: A hydroxyl group on the boron atom is displaced by the diol's alkoxide group, forming a tetrahedral intermediate.

Ring Closure & Dehydration: The second hydroxyl group of the diol displaces another hydroxyl group from the boron center, leading to the formation of a cyclic boronate ester and the release of water.

The equilibrium of this reaction is highly dependent on factors such as pH, solvent, and the structure of the diol. rsc.org In aqueous solutions at high pH, the formation of charged, tetrahedral boronate esters is favored. rsc.org Conversely, in organic solvents or under acidic conditions, the neutral, trigonal boronic acid and the corresponding boronic ester are more prevalent. rsc.org

| Step | Description | Key Species |

|---|---|---|

| 1. pH-Dependent Equilibrium | The boronic acid establishes an equilibrium with its tetrahedral boronate form, influenced by the solution's pH. rsc.orgrsc.org | Trigonal Boronic Acid ⇌ Tetrahedral Boronate |

| 2. Diol Association | A diol molecule approaches the boron center, often assisted by the boronate form abstracting a proton. rsc.org | Boron species + Diol |

| 3. Tetrahedral Intermediate Formation | Nucleophilic attack by the diol's hydroxyl group on the boron atom forms a transient tetrahedral intermediate. rsc.org | Tetrahedral boronate monoester |

| 4. Ring Closure and Water Elimination | The second hydroxyl group of the diol displaces a hydroxyl group from the boron, forming the cyclic ester and releasing water. nih.gov | Cyclic Boronate Ester + H₂O |

Role of Water in Reversible Ester Formation

Water plays a central and multifaceted role in the chemistry of (4-chlorophenyl)boronic acid, particularly in the reversible formation of boronate esters. The presence of water is essential for the "hydrate" form of the compound and directly influences the equilibrium between the free boronic acid, its boroxine anhydride (B1165640), and its esterified forms. researchgate.netorgsyn.org

The formation of boronate esters from boronic acids and diols is an equilibrium process where water is a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials (the boronic acid and the diol) through hydrolysis. acs.org This facile backward hydrolysis is a key feature of the dynamic nature of boronate esters but can also be a detriment to their stability, preventing applications that require robust materials in aqueous environments. acs.orgresearchgate.net

Several factors influence the hydrolytic stability of boronate esters:

pH: The rate of hydrolysis is pH-dependent. Both acid and base catalysis can accelerate the cleavage of the boronate ester bond. acs.org At neutral pH, hydrolysis can be significantly slower, especially for sterically hindered esters. acs.org

Steric Hindrance: Introducing bulky substituents near the boron center can sterically shield it from an incoming water molecule, kinetically hindering hydrolysis and dramatically increasing the ester's stability in water. acs.org

Diol Structure: The structure of the diol used to form the ester has a significant impact. Esters formed from pinacol are common surrogates for boronic acids but are reversible in the presence of water. researchgate.net Six-membered ring esters can, in some cases, lead to faster protodeboronation than the parent boronic acid itself. researchgate.net

Boroxine Formation: In the absence of diols and in the solid state or concentrated solutions, (4-chlorophenyl)boronic acid can self-condense to form a cyclic trimer anhydride known as a boroxine, releasing three molecules of water. wikipedia.orgorgsyn.org This process is also reversible, and dissolving the boroxine in water will regenerate the boronic acid. It is often necessary to recrystallize commercial boronic acids from water to break down any boroxine present before use in reactions where the monomeric acid is required. orgsyn.org

| Factor | Effect on Ester Stability | Mechanism | Reference |

|---|---|---|---|

| High Water Concentration | Decreases stability | Shifts equilibrium toward hydrolysis (Le Châtelier's principle). | acs.orgresearchgate.net |

| Acidic or Basic pH | Decreases stability | Catalyzes the hydrolysis of the B-O bond. | acs.org |

| Neutral pH | Increases stability | Minimizes acid/base catalyzed hydrolysis pathways. | acs.org |

| Steric Shielding (on diol or boronic acid) | Increases stability | Kinetically blocks the approach of water to the boron center. | acs.org |

| Boroxine Formation | Alternative dehydration pathway | Reversible self-condensation of three boronic acid molecules. | wikipedia.orgorgsyn.org |

Applications of 4 Chlorophenyl Boronic Acid Hydrate in Advanced Organic Synthesis

Diverse Cross-Coupling Reactions Beyond Suzuki-Miyaura

While renowned for its role in palladium-catalyzed Suzuki-Miyaura couplings, (4-chlorophenyl)boronic acid hydrate (B1144303) is a competent coupling partner in a variety of other mechanistically distinct, metal-catalyzed cross-coupling reactions. These transformations enable the formation of diverse carbon-carbon and carbon-heteroatom bonds.

C-H Borylation and Functionalization

(4-Chlorophenyl)boronic acid serves as a crucial arylating agent in palladium- and ruthenium-catalyzed direct C-H functionalization reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In these processes, the boronic acid couples directly with a C-H bond of a substrate, bypassing the need for pre-functionalization with halides or triflates, which enhances atom economy. smolecule.com This methodology allows for the direct formation of a C(sp²)–C(sp²) bond by reacting the 4-chlorophenyl moiety with various aromatic and heteroaromatic partners.

Chan-Lam Coupling and Heteroatom Arylations

The Chan-Lam coupling, a copper-catalyzed reaction, provides a powerful method for forming carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org (4-Chlorophenyl)boronic acid hydrate is an excellent aryl source for the N-arylation and O-arylation of a wide array of substrates, including amines, amides, phenols, and alcohols. organic-chemistry.orgnih.gov This reaction is often performed under mild conditions, open to the air, and offers a valuable alternative to palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org The reaction proceeds through a copper(III) intermediate, which reductively eliminates to form the desired C-N or C-O bond. wikipedia.org The scope is broad, with successful couplings reported for various amines and phenols, demonstrating its utility in synthesizing complex molecules, including N-aryl purine (B94841) nucleosides. The chemoselectivity is noteworthy, as the reaction can preferentially form N-aryl bonds over O-aryl bonds in certain substrates. mdpi.com

| Coupling Partner | Catalyst System | Product Type | Yield (%) |

| Pyrrole | Cu(OAc)₂, Pyridine | N-Arylpyrrole | 93 wikipedia.org |

| Various Amines | Cu(OAc)₂, 2,6-Lutidine | N-(4-chlorophenyl)amines | Moderate to Good organic-chemistry.org |

| Phenols | Cu(OAc)₂, 1,10-Phenanthroline | O-(4-chlorophenyl)phenols | Good to High nih.gov |

| Lactols | Cu(OAc)₂, Pyridine | Aryl Glycosides | Good to Excellent ccspublishing.org.cn |

Sonogashira and Other Sp-Hybridized Carbon Couplings

This compound can participate in Sonogashira-type reactions to form carbon-carbon bonds between its aryl ring and a terminal alkyne. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This variant, sometimes called Suzuki-Sonogashira or Sonogashira-Miyaura coupling, typically employs a palladium catalyst and sometimes a copper co-catalyst to yield internal alkynes. sigmaaldrich.comnih.govwikipedia.org The reaction demonstrates good functional group tolerance and can be performed under mild conditions. organic-chemistry.org This method is a valuable tool for the synthesis of aryl-substituted alkynes, which are important intermediates in materials science and medicinal chemistry. organic-chemistry.org

| Alkyne Partner | Catalyst System | Product Type |

| Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | 1-(4-Chlorophenyl)-2-phenylethyne |

| Trimethylsilylacetylene | Pd catalyst, Cu co-catalyst | 1-(4-Chlorophenyl)-2-(trimethylsilyl)ethyne |

| Terminal Alkynes | Fe/Cu catalyst | Aryl-substituted alkynes |

Conjugate Addition Reactions

Rhodium and palladium complexes catalyze the 1,4-conjugate addition (or Michael addition) of (4-chlorophenyl)boronic acid to α,β-unsaturated carbonyl compounds like enones and nitroalkenes. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org This reaction is a highly effective method for creating a new carbon-carbon bond at the β-position of the electron-deficient alkene. beilstein-journals.org Asymmetric variants of this reaction, using chiral ligands, can produce chiral products with high enantioselectivity, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. beilstein-journals.orgrsc.orgresearchgate.net The reaction is compatible with a range of functional groups and can be carried out in aqueous or mixed solvent systems. nih.gov

| α,β-Unsaturated Substrate | Catalyst System | Product Type | Enantioselectivity (ee %) |

| Cyclic Enones | Chiral Pd complexes | β-Aryl Ketones | Up to 99 beilstein-journals.org |

| Nitroalkenes | Chiral Rh complexes | β-Aryl Nitroalkanes | Excellent rsc.org |

| α-Methylene-β-lactones | [Rh(cod)Cl]₂ | 3-(4-Chlorobenzyl)-β-lactones | N/A (focus on yield) nih.gov |

| β-(2-hydroxyaryl)enones | Chiral Pd complexes | Chiral Chromenes | 95-99 beilstein-journals.orgresearchgate.net |

Multicomponent and Cascade Reactions

The reactivity of this compound makes it a valuable component in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. nih.gov This approach enhances synthetic efficiency by minimizing purification steps and saving resources. For instance, it can be used in Petasis (boronic acid Mannich) reactions or Ugi-type MCRs to generate diverse molecular scaffolds. nih.govrsc.org

Furthermore, (4-chlorophenyl)boronic acid is utilized in cascade or tandem reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In these sequences, an initial coupling event involving the boronic acid triggers one or more subsequent intramolecular transformations. An example is a tandem Pd(II)-catalyzed oxidative Heck reaction followed by an intramolecular C-H amidation. sigmaaldrich.comchemicalbook.com These cascade processes allow for the rapid construction of complex heterocyclic systems from simple starting materials.

Derivatization Strategies for Complex Molecular Architectures

The true synthetic power of this compound is realized in multi-step synthetic sequences where the initial cross-coupling product is further elaborated into a more complex and functionally diverse molecule. These derivatization strategies are crucial for accessing novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. Key strategies include sequential cross-coupling reactions, functionalization of the biaryl scaffold, and the construction of heterocyclic systems.

Sequential and Iterative Cross-Coupling Reactions:

A powerful strategy for building molecular complexity is the use of sequential and iterative cross-coupling reactions. In this approach, the 4-chlorophenyl group, introduced via Suzuki-Miyaura coupling with this compound, can participate in a second cross-coupling reaction. This is possible due to the differential reactivity of the chloro-substituent compared to other leaving groups that may be present on the coupling partner. For instance, a dihaloarene can be selectively coupled first with this compound at one halogenated site, followed by a second coupling reaction at the chloro position with a different boronic acid or other organometallic reagent. This allows for the controlled and stepwise assembly of unsymmetrical bi- and polyaryls.

Furthermore, sequential Sonogashira and Suzuki cross-coupling reactions have been employed to create highly functionalized indole (B1671886) and indazole derivatives. researchgate.net In a typical sequence, a dihaloindole or dihaloindazole is first subjected to a Sonogashira coupling with a terminal alkyne at the more reactive halogenated position. The resulting chloro-substituted alkynyl-indole/indazole can then undergo a Suzuki coupling with another boronic acid to introduce further diversity.

Functionalization of the Biaryl Scaffold:

Once the 4-chlorophenyl group is incorporated, both the newly formed biaryl structure and the chlorine atom itself can be subjected to a variety of chemical transformations. The biaryl core can undergo electrophilic substitution reactions, such as nitration or acylation, to introduce new functional groups. The directing effects of the existing substituents guide the position of the incoming group, allowing for the synthesis of polysubstituted biphenyls. pressbooks.publibretexts.org

The chlorine atom is a particularly valuable functional handle. It can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions or activated substrates. More commonly, the chloro group serves as a leaving group in further palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination to form arylamines, or cyanation reactions to introduce a nitrile group. These transformations significantly expand the chemical space accessible from a single starting material.

A notable example is the synthesis of substituted biphenyl-4-carboxylic acids. researchgate.netrsc.org Starting from a suitable bromo- or iodo-benzoic acid derivative, a Suzuki coupling with this compound yields a 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid. apolloscientific.co.uk The carboxylic acid moiety can then be converted into amides, esters, or other functional groups, while the chloro-substituent remains available for further derivatization.

Construction of Heterocyclic Systems:

This compound is also a key precursor in the synthesis of complex heterocyclic compounds. The biaryl structures formed in the initial coupling step can serve as scaffolds for subsequent cyclization reactions. For example, the introduction of appropriate functional groups on the coupling partner can facilitate intramolecular reactions to form fused ring systems.

In one documented synthesis, (4-chlorophenyl)boronic acid was utilized in a multi-component reaction for the preparation of 4-hydroxycoumarin (B602359) derivatives, which have shown potential antitrypanosomal and antioxidant properties. chemicalbook.com

Below is an interactive data table summarizing selected derivatization strategies for creating complex molecular architectures using this compound as a starting material.

| Reaction Type | Starting Material(s) | Catalyst/Reagents | Intermediate/Product | Complex Molecular Architecture | Reference(s) |

| Sequential Suzuki Coupling | Dihaloarene, this compound | Pd catalyst, Base | 4-Chloro-biaryl | Unsymmetrical Polyaryl | nih.gov |

| Sequential Sonogashira-Suzuki Coupling | 5-Bromo-3-iodo-indole, Terminal alkyne, this compound | Pd(dppf)Cl₂, K₂CO₃ | 5-(4-Chlorophenyl)-3-alkynyl-indole | Functionalized Indole | researchgate.net |

| Suzuki Coupling and Functionalization | 4-Bromobenzoic acid, this compound | Pd/C, Na₂CO₃ | 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid | Substituted Biphenyl-4-carboxylic acid derivatives | researchgate.netacs.org |

| Multi-component Reaction | 4-Chloro-aniline, Tetrahydroxydiboron (B82485) | HCl, NaNO₂ | (4-Chlorophenyl)boronic acid | 4-Hydroxycoumarin derivatives | chemicalbook.com |

Catalytic Roles and Catalyst Design in 4 Chlorophenyl Boronic Acid Hydrate Chemistry

(4-Chlorophenyl)boronic acid hydrate (B1144303) as a Lewis Acid Catalyst

The boron atom in (4-Chlorophenyl)boronic acid hydrate possesses a vacant p-orbital, rendering it a Lewis acid. This characteristic allows it to activate a variety of functional groups, thereby catalyzing a range of organic transformations. The electron-withdrawing nature of the 4-chloro substituent can modulate the Lewis acidity of the boron center, influencing its catalytic efficacy.

Activation of Unsaturated Systems (e.g., Diels-Alder)

Arylboronic acids are recognized for their ability to catalyze Diels-Alder reactions by acting as Lewis acids. They coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and thereby accelerating the cycloaddition. This catalytic activation is particularly effective for α,β-unsaturated carbonyl compounds. While specific studies focusing exclusively on this compound in Diels-Alder reactions are not extensively documented in readily available literature, the general mechanism for arylboronic acid catalysis is well-understood. The catalyst is thought to activate the dienophile, facilitating the [4+2] cycloaddition with a diene.

Table 1: General Role of Arylboronic Acids in Diels-Alder Reactions

| Catalyst Type | Role | Mechanism of Activation | Potential Influence of 4-Chloro Group |

| Arylboronic Acid | Lewis Acid | Coordination to the dienophile, lowering its LUMO energy. | Increased Lewis acidity, potentially enhancing reaction rates. |

Condensation Reactions Acceleration

This compound has been shown to be an effective catalyst for various condensation reactions, most notably in the formation of amides from carboxylic acids and amines. This catalytic activity stems from its ability to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction typically proceeds under mild conditions, often with the removal of water to drive the equilibrium towards the product.

Research has demonstrated that arylboronic acids, including those with electron-withdrawing substituents, can efficiently catalyze amidation. The mechanism is thought to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack than the free carboxylic acid. The role of the 4-chloro substituent in (4-Chlorophenyl)boronic acid is to enhance the electrophilicity of the boron atom, thereby promoting the formation of the key catalytic intermediates. A patent has mentioned the use of 4-chlorophenylboronic acid as a catalyst for the preparation of 4-hydroxycoumarin (B602359) derivatives, which involves a condensation step. chemicalbook.com

Table 2: Representative Condensation Reactions Catalyzed by Arylboronic Acids

| Reaction Type | Substrates | Catalyst | Key Intermediate |

| Amidation | Carboxylic Acids, Amines | (4-Chlorophenyl)boronic acid | Acyloxyboronate |

| Esterification | Carboxylic Acids, Alcohols | Arylboronic Acids | Acyloxyboronate |

| Coumarin Synthesis | Phenols, β-Ketoesters | 4-Chlorophenylboronic acid | Not specified |

Role as a Ligand Component in Metal-Catalyzed Systems

While not a classical ligand in the sense of a stable, isolating molecule coordinating to a metal center, this compound plays a crucial role as a reactant that becomes a transient part of the catalytic cycle in numerous metal-catalyzed cross-coupling reactions. Its most prominent application is in the Suzuki-Miyaura coupling, where it serves as the organoboron nucleophile that transfers its 4-chlorophenyl group to an organic electrophile in the presence of a palladium catalyst.

In the design of these catalytic systems, the choice of the boronic acid is critical. The electronic properties of the 4-chlorophenyl group can influence the rate of transmetalation, a key step in the catalytic cycle. The electron-withdrawing nature of the chlorine atom can affect the nucleophilicity of the ipso-carbon atom attached to the boron, which in turn impacts the efficiency of the transfer to the palladium center. (4-Chlorophenyl)boronic acid is frequently used in the synthesis of biaryls and other complex organic molecules via palladium-catalyzed reactions. arkat-usa.orgresearchgate.netmdpi.combiosynth.com It is also employed in copper and ruthenium-catalyzed cross-coupling reactions.

Heterogeneous Catalysis and Immobilization Strategies

To enhance catalyst recyclability and simplify product purification, there is a growing interest in the immobilization of homogeneous catalysts onto solid supports. Boronic acids, including (4-Chlorophenyl)boronic acid, can be covalently anchored to various materials such as silica (B1680970), polymers, and magnetic nanoparticles. These immobilized catalysts can then be used in a range of reactions, combining the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The immobilization of boronic acids is often achieved through the reaction of a functionalized boronic acid with a suitable solid support. For instance, a boronic acid containing a vinyl or other reactive group can be polymerized or grafted onto a surface. While specific examples of immobilized this compound are not extensively reported in the literature, the general strategies for immobilizing arylboronic acids are well-established and could be applied to this compound. The performance of such a heterogeneous catalyst would depend on factors like the nature of the support, the linker, and the accessibility of the catalytic sites.

Biomimetic Catalysis (e.g., CO2 Hydration)

Inspired by the action of the enzyme carbonic anhydrase, which efficiently catalyzes the hydration of carbon dioxide (CO2) in biological systems, researchers have explored the use of synthetic catalysts for this important reaction. Boronic acids have emerged as promising candidates for biomimetic CO2 hydration. The mechanism is believed to involve the reaction of the boronic acid with water to form a boronate species, which then reacts with CO2.

Theoretical studies on various substituted phenylboronic acids have provided insights into the factors influencing their catalytic activity for CO2 hydration. The electronic properties of the substituents on the phenyl ring play a crucial role. While direct experimental studies on this compound for this specific application are limited, theoretical models suggest that the Lewis acidity of the boron center and the stability of the intermediates are key determinants of catalytic efficiency. The electron-withdrawing nature of the 4-chloro substituent would be expected to influence the pKa of the boronic acid and the energetics of the catalytic cycle. Further research is needed to fully elucidate the potential of this compound in this area of biomimetic catalysis.

Theoretical and Computational Studies of 4 Chlorophenyl Boronic Acid Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting molecular geometries, energies, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted phenylboronic acids, the nature of the substituent on the phenyl ring (electron-donating or electron-withdrawing) significantly influences the HOMO and LUMO energy levels. The chlorine atom, being electron-withdrawing, affects the electron density distribution across the molecule.

Theoretical studies on related compounds have employed methods like B3LYP with basis sets such as 6-31G(d,p) to calculate key electronic parameters. lodz.pl For instance, DFT can be used to compute the electrophilicity index (ω), which measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov The electronic chemical potential (μ) is another important descriptor that can be calculated. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Boronic Acid Studies

| Computational Method | Basis Set | Common Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. lodz.pl |

| PBE with D3 correction | Varies | Calculation of binding and lattice energies in co-crystals. diva-portal.org |

| TD-DFT (e.g., TD-B3LYP) | 6-31G(d,p) | Prediction of electronic transition parameters and absorption spectra. lodz.pl |

DFT calculations are pivotal in mapping the energy landscapes of reactions involving (4-Chlorophenyl)boronic acid, such as the Suzuki-Miyaura cross-coupling reaction. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and reaction thermodynamics. rsc.org

The oxidative addition of an aryl halide to a palladium(0) catalyst is often the rate-determining and selectivity-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov DFT models, such as Houk's 'distortion-interaction' model, can predict the activation barriers for the oxidative addition at different positions on a polyhalogenated substrate. rsc.org These calculations reveal that the site of reaction is determined by the lowest activation barrier, which may not always correspond to the weakest carbon-halogen bond. rsc.org This predictive power is essential for designing selective syntheses.

Molecular Dynamics Simulations for Reactivity and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment, such as in solution. nih.gov While specific MD studies on (4-Chlorophenyl)boronic acid hydrate (B1144303) are not prevalent in the literature, the methodology offers significant potential.

MD simulations can be used to study the solvation of (4-Chlorophenyl)boronic acid hydrate, revealing how water molecules and other solvents interact with the boronic acid functional group and the aromatic ring. youtube.com This is crucial for understanding its solubility and reactivity in different reaction media. Furthermore, simulations can explore the conformational dynamics of the B(OH)2 group, which has flexibility regarding the orientation of the hydroxyl groups (syn/anti conformations). researchgate.net This flexibility can influence its binding to other molecules or catalytic centers. By simulating the molecule's behavior in a reaction environment, MD can provide insights into encounter rates with other reactants and the initial steps of a chemical reaction. nih.govyoutube.com

Prediction of Reaction Outcomes and Selectivity

Computational chemistry plays a significant role in predicting the outcomes and selectivity of reactions involving (4-Chlorophenyl)boronic acid. This is particularly evident in its application in Suzuki-Miyaura cross-coupling reactions.

The selectivity of these reactions can be influenced by several factors, including the nature of the substituents, the catalyst, ligands, and solvent. rsc.org As mentioned, DFT calculations can predict site-selectivity in reactions with polyhalogenated substrates by comparing activation energies. rsc.org It has been observed that phenylboronic acids with electron-donating substituents tend to give higher yields in Suzuki couplings compared to those with electron-withdrawing groups. nih.gov

Modern approaches also leverage machine learning (ML) to predict reaction outcomes. By training models on large datasets of published reactions, AI can predict optimal conditions (e.g., solvent, base) for a given pair of substrates in a Suzuki coupling. nih.gov However, such models are still under development, and their predictions can be influenced by publication biases in the training data. nih.gov

Table 2: Factors Influencing Selectivity in Suzuki-Miyaura Coupling

| Factor | Influence on Selectivity | Computational Approach |

| Substrate | The electronic nature (electron-donating/withdrawing) and steric properties of substituents affect reactivity. nih.govrsc.org | DFT (Activation energy calculations) |

| Leaving Group | The carbon-halogen bond strength (I > Br > Cl) influences the ease of oxidative addition. nih.gov | DFT (Bond dissociation energy calculations) |

| Catalyst/Ligand | The steric bulk and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can dictate selectivity. rsc.org | DFT (Modeling catalyst-substrate interactions) |

| Solvent | The solvent can influence catalyst stability and the solubility of reactants. rsc.org | Molecular Dynamics (Solvation studies) |

Intermolecular Interactions and Co-crystallization Studies (e.g., Hydrogen Bonding)

(4-Chlorophenyl)boronic acid's ability to form robust hydrogen bonds through its B(OH)2 group makes it a valuable building block in crystal engineering and the formation of co-crystals. diva-portal.orgresearchgate.net Theoretical studies, in conjunction with experimental techniques like single-crystal X-ray diffraction, are used to analyze these interactions. mdpi.commdpi.com

The boronic acid moiety can act as both a hydrogen bond donor and acceptor, leading to a variety of predictable and repeatable hydrogen-bonding motifs. researchgate.net However, studies on co-crystals of (4-Chlorophenyl)boronic acid with various pharmaceutical compounds have revealed an unexpected diversity in the hydrogen-bonding networks. researchgate.netmdpi.com While the classic dimeric R2 2(8) boronic acid motif is common, other motifs like R2 2(9), R2 2(10), and R4 4(20) have also been observed in its co-crystals. mdpi.com

In addition to strong O-H···N or O-H···O hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal structures. These include C-H···O, C-H···Cl, and π-π stacking interactions. mdpi.com Theoretical calculations can quantify the energies of these different interactions, providing a deeper understanding of the forces that govern crystal packing. diva-portal.orgmdpi.com For example, in a co-crystal with proline, a distorted T-type C-H...π interaction with a distance of 3.289 Å was observed between phenyl rings. researchgate.netmdpi.com The study of these interactions is crucial for designing new multi-component materials with tailored properties. acs.org

Table 3: Common Intermolecular Interactions in (4-Chlorophenyl)boronic acid Co-crystals

| Interaction Type | Description | Example Motif/Observation |

| Hydrogen Bonding | Strong directional interactions involving the B(OH)2 group. | R2 2(8), R2 2(9), R2 2(10), R4 4(20) synthons observed in various co-crystals. mdpi.com |

| Halogen Interactions | Interactions involving the chlorine atom, such as C-H···Cl. | Consistently observed in co-crystals with various N-donor compounds. mdpi.com |

| π-Interactions | Interactions involving the aromatic ring, such as π-π stacking or C-H...π. | T-type C-H...π interaction (3.289 Å) observed in a co-crystal with proline. researchgate.netmdpi.com |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

In-Situ Spectroscopic Techniques for Mechanistic Elucidation

In-situ spectroscopy allows for the real-time observation of chemical processes, providing a dynamic picture of reaction mechanisms, intermediates, and kinetics without the need for sample isolation.

¹¹B NMR spectroscopy is a powerful tool for studying boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. nsf.gov It provides detailed information about the electronic environment and coordination state of the boron atom in (4-Chlorophenyl)boronic acid hydrate (B1144303).

The chemical shift (δ) in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. For trigonal planar, sp²-hybridized boronic acids like (4-Chlorophenyl)boronic acid, the ¹¹B NMR signal typically appears in the range of 27 to 33 ppm. nsf.gov Upon reaction or change in pH, if the boron center becomes tetracoordinate and sp³-hybridized, as in the formation of a boronate anion or a boronate ester, the signal shifts significantly upfield to a region between approximately 4 and 10 ppm. nsf.gov This distinct shift allows for the direct monitoring of reactions involving the boronic acid moiety.

In-situ ¹¹B NMR has been effectively used to monitor the progress of reactions such as the Suzuki-Miyaura coupling. By tracking the disappearance of the sp²-hybridized boronic acid signal and the appearance of new boron-containing species, researchers can gain insights into the reaction kinetics and mechanism. For instance, the formation of boronate esters as intermediates can be observed and quantified. Furthermore, ¹¹B NMR is instrumental in determining the pKa of boronic acids by monitoring the chemical shift changes as a function of pH. nsf.govnih.gov

Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Species Relevant to (4-Chlorophenyl)boronic acid hydrate

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| Arylboronic Acid (ArB(OH)₂) | sp² | 27 - 33 |

| Arylboronate Anion ([ArB(OH)₃]⁻) | sp³ | 4 - 10 |

| Arylboronate Ester (ArB(OR)₂) | sp² | ~30 |

| Cyclic Boronate Esters | sp³ | Variable, upfield of sp² species |

| Boroxines ((ArBO)₃) | sp² | ~33 |

This table is based on data from multiple sources. nsf.govsdsu.edu

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of a compound, allowing for its identification and the study of its chemical bonds. frontiersin.org These methods are well-suited for in-situ reaction monitoring. americanpharmaceuticalreview.comyoutube.comnih.gov

For this compound, key vibrational modes include the O-H stretching of the hydroxyl groups, the B-O stretching, and various vibrations of the chlorophenyl ring. The positions of these bands can provide information about hydrogen bonding and changes in the coordination environment of the boron atom. For example, the formation of a boronate ester will lead to changes in the B-O and O-H stretching regions of the spectrum.

In-situ IR and Raman spectroscopy can be used to follow the consumption of (4-Chlorophenyl)boronic acid and the formation of products in real-time. americanpharmaceuticalreview.comresearchgate.net For example, in a Suzuki-Miyaura coupling reaction, the disappearance of the characteristic bands of the boronic acid and the appearance of new bands corresponding to the biaryl product can be monitored to determine reaction completion. researchgate.net Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. Both techniques can be employed using fiber-optic probes, enabling non-invasive monitoring within a reaction vessel. americanpharmaceuticalreview.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 | Broad due to hydrogen bonding |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C=C Stretch (aromatic) | 1400 - 1600 | |

| B-O Stretch | 1300 - 1400 | Sensitive to coordination changes |

| C-Cl Stretch | 600 - 800 |

This table is a generalized representation based on established vibrational spectroscopy principles. libretexts.orglibretexts.orgyoutube.com

X-ray Diffraction Techniques for Solid-State Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. It is crucial for understanding the solid-state structure of this compound and its various crystalline forms.

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.com By analyzing a single crystal of this compound, its exact molecular geometry and the intricate network of hydrogen bonds involving the boronic acid groups and water molecules can be elucidated.

Studies on similar phenylboronic acids have revealed that they often form dimeric structures in the solid state through hydrogen bonding between the boronic acid moieties. mdpi.com The presence of a hydrate molecule can lead to more complex and varied hydrogen-bonding motifs. SCXRD is also essential for confirming the structure of derivatives and reaction products of (4-Chlorophenyl)boronic acid, such as its co-crystals with other molecules. mdpi.com

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing polycrystalline materials. researchgate.net It is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and characterization. researchgate.netresearchgate.net

PXRD is also a primary tool for the discovery and characterization of co-crystals, which are multicomponent crystals held together by non-covalent interactions. nih.gov By comparing the PXRD pattern of a mixture of (4-Chlorophenyl)boronic acid and a co-former with the patterns of the individual components, the formation of a new crystalline phase (a co-crystal) can be confirmed. nih.gov This technique is widely used in screening for new solid forms of active pharmaceutical ingredients and other functional materials. mdpi.comnih.gov In-situ variable temperature PXRD can also be used to study phase transitions and dehydration processes. researchgate.net

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction intermediates and confirming the molecular weight of products in reactions involving this compound.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing polar molecules like boronic acids and their derivatives. researchgate.net ESI-MS can be used to detect and characterize transient intermediates in solution, providing mechanistic insights that are difficult to obtain by other methods. bohrium.comnih.govresearchgate.net For example, in Suzuki-Miyaura coupling reactions, ESI-MS has been used to observe key catalytic cycle intermediates.

The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex reaction mixtures followed by the identification of each component. rsc.orgresearchgate.net This is particularly useful for monitoring the progress of a reaction, identifying byproducts, and quantifying the final product. Derivatization of boronic acids can sometimes be employed to enhance their ionization efficiency and sensitivity in LC-MS analysis. acs.orgmdpi.com High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates and products.

Chromatographic Methods for Reaction Profiling

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions involving (4-chlorophenyl)boronic acid. They provide critical data on the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods for profiling these reactions, particularly the widely employed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the quantitative analysis of reaction mixtures containing (4-chlorophenyl)boronic acid. These methods offer high resolution and sensitivity, allowing for the precise tracking of reactant depletion and product formation over time.

Detailed research has focused on developing high-throughput UPLC-mass spectrometry (MS) methods for the rapid analysis of a wide array of boronic acids, including those used in industrial applications like Suzuki coupling reactions. rsc.org A key advantage of modern UPLC methods is the short run time, often around one minute, which facilitates real-time reaction monitoring without extensive sample preparation or pre-column derivatization. rsc.org This is particularly beneficial as boronic acids can be prone to dehydration, forming boroxines, which can complicate analysis. rsc.org

However, the analysis of boronic acids and their related esters by reversed-phase HPLC is not without challenges. The pinacol (B44631) esters of boronic acids, often used in coupling reactions, are susceptible to rapid on-column hydrolysis, converting back to the boronic acid. researchgate.netresearchgate.net This degradation can interfere with accurate quantification of the reaction components. To mitigate this, specific analytical strategies have been developed.

| Challenge | Mitigation Strategy | Description |

| On-Column Hydrolysis | Use of high pH mobile phases (e.g., pH 12.4) | Suppresses the hydrolysis of boronic esters on the column, allowing for accurate quantification. researchgate.net |

| Poor Retention | Addition of ion-pairing reagents or complexing agents | Improves the retention of hydrophilic boronic acids on reversed-phase columns. researchgate.net |

| Analyte Instability | Use of non-aqueous, aprotic sample diluents | Stabilizes reactive intermediates like pinacolboronate esters before injection. researchgate.net |

| Complex Spectra (MS) | Optimization of MS parameters | Reduces the in-source formation of boroxine (B1236090), solvent adducts, and dimer ions that complicate mass spectra. rsc.org |

An optimized UPLC-MS method for the analysis of various boronic acids has been established, providing a template for reaction profiling. rsc.org

| Parameter | Condition |

| Column | Acquity BEH C18 |